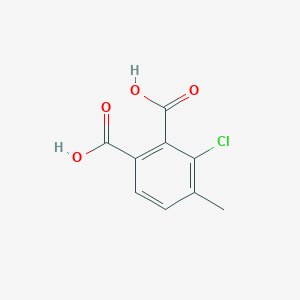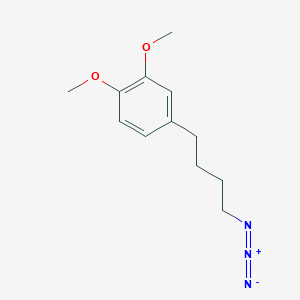
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline is an organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, methoxy, and piperidinylmethoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution Reactions: The chloro and methoxy groups are introduced through substitution reactions using reagents like thionyl chloride and methanol, respectively.
Piperidinylmethoxy Substitution:
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives .
Aplicaciones Científicas De Investigación
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to target tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline: Similar structure but with a different position of the piperidinyl group.
4-Chloro-6-methoxy-2-methylpyrimidine: A related compound with a pyrimidine core instead of quinazoline.
Uniqueness
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C16H20ClN3O2 |
|---|---|
Peso molecular |
321.80 g/mol |
Nombre IUPAC |
4-chloro-6-methoxy-7-[(1-methylpiperidin-3-yl)methoxy]quinazoline |
InChI |
InChI=1S/C16H20ClN3O2/c1-20-5-3-4-11(8-20)9-22-15-7-13-12(6-14(15)21-2)16(17)19-10-18-13/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Clave InChI |
QRFVJELSHITVBP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)COC2=C(C=C3C(=C2)N=CN=C3Cl)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B8272728.png)
![[4-(4-Bromophenyl)-pyrimidin-2-yl]-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine](/img/structure/B8272729.png)
![tert-butyl 5-[(methylsulfonyl)oxy]hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8272740.png)








